molecular formula C11H12O3 B13067913 5-Phenyloxolane-2-carboxylic acid

5-Phenyloxolane-2-carboxylic acid

Katalognummer: B13067913
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: QWXMVYUZNXKAKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Phenyloxolane-2-carboxylic acid is an organic compound with the molecular formula C10H10O3. It is a derivative of oxolane, featuring a phenyl group attached to the oxolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Phenyloxolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 5-phenyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as a precursor in various biochemical pathways, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its phenyl group and carboxylic acid functionality make it a versatile compound in both synthetic and industrial chemistry .

Eigenschaften

Molekularformel

C11H12O3

Molekulargewicht

192.21 g/mol

IUPAC-Name

5-phenyloxolane-2-carboxylic acid

InChI

InChI=1S/C11H12O3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)

InChI-Schlüssel

QWXMVYUZNXKAKD-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1C2=CC=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.